![molecular formula C10H15BrN2O2 B2919321 ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1354895-87-6](/img/structure/B2919321.png)
ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. An example is ethyl 4-bromo-1H-pyrazole-5-carboxylate .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for ethyl 4-bromo-1H-pyrazole-5-carboxylate is 1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions , and can be used as ligands in the formation of various metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole depend on its specific structure. For example, ethyl 4-bromo-1H-pyrazole-5-carboxylate has a molecular weight of 219.04 .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Pyrazole derivatives, including ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell signaling pathways . The bromo and carboxylate groups are particularly significant as they can be modified to enhance the compound’s selectivity and potency against cancer cells.
Agriculture: Herbicides
In the agricultural sector, pyrazole derivatives serve as potent herbicides. They act by disrupting the normal growth processes of weeds, thus protecting crops from competition for resources . The structural flexibility of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate allows for the development of herbicides with specific action modes tailored to target species.
Pharmaceutical Research: Anti-inflammatory Drugs
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs . Their mechanism involves the modulation of inflammatory cytokines and enzymes, which are key players in the inflammatory response.
Biochemistry: Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors, which can be utilized in the study of biochemical pathways . Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, for instance, could be used to inhibit enzymes that are crucial in disease progression, providing insights into therapeutic targets.
Material Science: Organic Semiconductors
The pyrazole core is structurally conducive for use in organic semiconductors. These materials are essential for the development of flexible electronic devices . The bromo group in the compound can facilitate the binding of additional functional groups that improve the semiconductor properties.
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analyses . Their distinct chemical properties allow for the separation and identification of compounds in complex mixtures.
Synthetic Chemistry: Building Blocks
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can serve as a building block in the synthesis of more complex molecules . Its reactive sites are amenable to various chemical reactions, making it a versatile precursor in synthetic organic chemistry.
Neuropharmacology: Anticonvulsant Agents
Research has shown that pyrazole derivatives can have anticonvulsant effects, which are beneficial in the treatment of epilepsy . The compound’s ability to modulate neurotransmitter release and neuronal excitability makes it a potential candidate for developing new anticonvulsant medications.
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, also known as ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate, is a pyrazole derivative . Pyrazoles are known to have diverse biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase and can inhibit the oxidation of certain carcinogens . It’s possible that ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can influence the stability and reactivity of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALFLXVHDUJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate |
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